molecular formula C15H20O3 B016344 Methyl cyclohexylphenylglycolate CAS No. 10399-13-0

Methyl cyclohexylphenylglycolate

Cat. No. B016344
CAS RN: 10399-13-0
M. Wt: 248.32 g/mol
InChI Key: SPTZOODMHSABLY-UHFFFAOYSA-N
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Description

Methyl cyclohexylphenylglycolate is a chemical compound . It is synthesized from Bromocyclohexane, Methyl benzoylformate, and Chlorocyclohexane .


Synthesis Analysis

The synthesis of Methyl cyclohexylphenylglycolate involves Bromocyclohexane, Methyl benzoylformate, and Chlorocyclohexane . There are 12 synthetic routes available for its synthesis .


Chemical Reactions Analysis

Methyl cyclohexylphenylglycolate is a member of the family of esters . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Physical And Chemical Properties Analysis

Methyl cyclohexylphenylglycolate has a density of 1.1±0.1 g/cm3, a boiling point of 373.4±22.0 °C at 760 mmHg, and a flash point of 152.9±15.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

  • Plant Physiology

    Methylglyoxal, a related compound, induces stomatal closure in Arabidopsis plants. This process involves extracellular reactive oxygen species production, intracellular ROS accumulation, and calcium oscillations (Hoque et al., 2012).

  • Biochemistry and Toxicology

    Methylglyoxal plays a significant role in carbohydrate metabolism and is implicated in diabetic complications, though its role in cancer research is not substantial (Kalapos, 1999).

  • Analytical Chemistry

    A method for accurately detecting and quantifying methylglyoxal in physiological samples, medical products, and thermally processed foods has been developed, aiding in physiological studies and therapeutic development (Rabbani & Thornalley, 2014).

  • Medical Research

    Methylglyoxal modification of Nav1.8 in diabetic neuropathy leads to metabolically driven hyperalgesia, suggesting new therapeutic interventions for painful diabetic neuropathy (Bierhaus et al., 2012).

  • Material Science

    Nanoporous Ni3P evolutionarily structured onto a Ni-foam for hydrogenation of dimethyl oxalate to methyl glycolate shows over 95% selectivity. This process is significant for producing biocompatible and biodegradable polyglycolic acid (Zhu et al., 2019).

  • Bacteriology

    Methylglyoxal metabolism is crucial in bacterial pathogenesis and disease progression, impacting bacterial pathogenesis and disease progression through its production or detoxification (Chakraborty et al., 2014).

Safety And Hazards

The safety data sheet suggests that Methyl cyclohexylphenylglycolate is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTZOODMHSABLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864261
Record name Methyl cyclohexylphenylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cyclohexylphenylglycolate

CAS RN

10399-13-0
Record name Methyl α-cyclohexyl-α-hydroxybenzeneacetate
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Record name Methyl cyclohexylphenylglycolate
Source ChemIDplus
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Record name Methyl cyclohexylphenylglycolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-cyclohexylmandelate
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Record name METHYL CYCLOHEXYLPHENYLGLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Monden, A Manaka, T Kasama, E Kotani… - Chemical and …, 1988 - jstage.jst.go.jp
Oxygenation of methyl O-acetyl-a-cyclohexyl-u-phenylglycolate (4c) with the reagent system Fe (MeCN) § +—H202—Ac20, a model enzyme system for mono-oxygenase, was …
Number of citations: 6 www.jstage.jst.go.jp
R Xu, MK Sim, ML Go - Chemical and pharmaceutical bulletin, 1998 - jstage.jst.go.jp
… The mixture was converted to the methyl esters using methyl iodide and separated by column chromatography to give methyl cyclohexylphenylglycolate. The latter was transesterified …
Number of citations: 16 www.jstage.jst.go.jp
KS Patrick, JS Markowitz, EJ Jarvi, AB Straughn… - … of Chromatography B …, 1989 - Elsevier
… Methyl cyclohexylphenylglycolate (I). Compound I was synthesized using the Grignard conditions of Ryan and Ainsworth [5] with the exception that commercially available …
Number of citations: 24 www.sciencedirect.com

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